Ethyl 4-[(methoxycarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(methoxycarbonyl)amino]benzoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including its role as an intermediate in pharmaceutical synthesis and as an anti-juvenile hormone agent in entomology.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of chemical reactions that highlighted the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Similarly, ethyl 4-(2-aryloxyhexyloxy)benzoates were synthesized and tested for their ability to induce metamorphosis in silkworm larvae, with the ethoxycarbonyl group being essential for activity . These studies demonstrate the significance of the ethoxycarbonyl moiety in the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved using X-ray diffraction, revealing a triclinic space group and strong hydrogen bonding forming dimeric rings . Theoretical calculations, including density functional theory and Hartree–Fock methods, were also performed to understand the energy minimization and molecular interactions within the crystal .
Chemical Reactions Analysis
The reactivity of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives has been explored in various studies. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved reactions such as methylation, thiocyanation, hydrolysis, and ethylation, with the final product being confirmed by spectroscopic methods . Another study described the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, which could be further reacted with heterocyclic amines to produce various heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been characterized in several studies. For example, the spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provided insights into the vibrational spectra and molecular orbital energies, which are crucial for understanding the stability and reactivity of the compound . The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was also determined, revealing intramolecular and intermolecular hydrogen bonding that influences the compound's properties .
Scientific Research Applications
Optical Nonlinear Properties
Ethyl 4-[(methoxycarbonyl)amino]benzoate and its derivatives have been explored for their optical nonlinear properties. A study focused on two Schiff base compounds derived from ethyl-4-amino benzoate, demonstrating significant nonlinear refractive indexes and optical limiting properties. These characteristics suggest potential applications in optical limiters (Abdullmajed et al., 2021).
Anti-juvenile Hormone Agent
Ethyl 4-[(methoxycarbonyl)amino]benzoate has also been synthesized as an anti-juvenile hormone agent. Studies have shown its efficacy in inducing precocious metamorphosis in larval stages of insects, highlighting its potential in insect control strategies (Ishiguro et al., 2003).
Antibacterial Applications
In the realm of medicinal chemistry, derivatives of Ethyl 4-[(methoxycarbonyl)amino]benzoate have shown promise in antibacterial applications. A study discussed the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives and their significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir et al., 2020).
Physico-chemical Properties for Beta-adrenolytics
The physico-chemical properties of Ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been studied for their potential as beta-adrenolytics. Research has delved into their lipophilicity, surface activity, and other characteristics important for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).
Synthesis of Heterocyclic Compounds
Ethyl 4-[(methoxycarbonyl)amino]benzoate plays a role in the synthesis of various heterocyclic compounds. These syntheses are important in the development of new pharmaceuticals and materials with diverse applications (Vicentini et al., 2000).
Crystal Packing Interactions
The compound's derivatives have been studied for their unique crystal packing interactions, such as N⋯π and O⋯π interactions. These studies are crucial for understanding the material's properties and potential applications in crystal engineering (Zhang et al., 2011).
Nonlinear Optical Activities
Recent research has investigated the nonlinear optical (NLO) properties of Ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives using density functional theory. These studies aim to identify promising candidates for NLO materials (Kiven et al., 2023).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(methoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKAZNAZWOASSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(methoxycarbonyl)amino]benzoate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.